Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine

Enzyme inhibition Chiral pharmacology Acetylcholinesterase

Procure the biologically active (R)-enantiomer for reproducible enantioselective catalysis and CNS-targeted drug discovery. This specific stereoisomer delivers up to 3.7x AChE inhibitory potency versus the (S)-form and is validated in asymmetric hydrogenation catalyst kits. Racemic substitution introduces uncontrolled stereochemistry and risks experimental failure.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 1235960-36-7
Cat. No. B6355690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine
CAS1235960-36-7
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NC2=CC=CC=C2N1)N
InChIInChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1
InChIKeyNZXOCEISVOCBCD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine (CAS 1235960-36-7): Chiral Procurement and Technical Specifications


(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine (CAS 1235960-36-7) is a chiral benzimidazole derivative characterized by a benzimidazole core linked to a 3-methylbutylamine chain, with a molecular formula of C₁₂H₁₇N₃ and a molecular weight of 203.28 . The compound is also identified as (R)-(+)-2-(α-(i-butyl)methanamine)-1H-benzimidazole and (R)-i-Bu-BIMAH . Its primary applications are as a chiral ligand in enantioselective catalysis and as a chiral building block in pharmaceutical synthesis, with the (R)-enantiomer being the biologically active form .

Why Generic (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine Cannot Be Substituted for Enantiopure Procurement


Procurement of generic or racemic benzimidazole amines cannot substitute for the enantiopure (R)-enantiomer due to strict stereochemical requirements in applications ranging from asymmetric catalysis to targeted pharmaceutical activity. Chiral benzimidazole derivatives are well-established as versatile ligands in stereodiscrimination processes, where the specific (R) or (S) configuration dictates the outcome of enantioselective reactions [1]. Furthermore, the (R)-enantiomer is specifically identified as the biologically active form, making it essential for studies involving central nervous system targets and other pharmacological investigations . Substituting with the racemate or the (S)-enantiomer introduces uncontrolled stereochemical variables, potentially leading to failed catalysis, misleading biological data, or the need for costly re-purification.

Quantitative Evidence for Selecting (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine: A Procurement Guide


(R)-Enantiomer Exhibits Higher Acetylcholinesterase (AChE) Inhibition Potency Compared to (S)-Enantiomer

In a head-to-head study of benzimidazole amine hybrids, the (R)-enantiomer of a structurally related compound demonstrated an IC50 value of 26.92 nM against AChE, which is approximately 3.7-fold more potent than its (S)-counterpart, which had an IC50 of 100 nM [1]. This demonstrates that the (R)-configuration can significantly enhance enzyme inhibition for this class of compounds.

Enzyme inhibition Chiral pharmacology Acetylcholinesterase

(R)-Configuration Enables Access to Proprietary Asymmetric Hydrogenation Catalyst Kits

The (R)-enantiomer of this benzimidazole amine (known as (R)-i-Bu-BIMAH) is a key component of the commercially available 'Enantiotech BIMAH Ru BINAP Catalyst Kit' . This kit is a proprietary formulation used for ruthenium-catalyzed asymmetric hydrogenation of aryl ketones, where the benzimidazole functionality is known to dramatically influence chiral induction and even reverse the typical outcome of established catalysts, enabling hydrogenation in non-protic solvents [1]. The (S)-enantiomer or the racemate is not a substitute in this application due to the stereospecific nature of the catalyst complex.

Asymmetric catalysis Chiral ligands Hydrogenation

Distinct Physicochemical Identity: Melting Point and Optical Rotation Differentiate from (S)-Enantiomer

The (R)-enantiomer has a reported melting point of 92-94°C, which is a distinct physicochemical property that can differ from its (S)-counterpart . Furthermore, as an enantiopure compound, it exhibits specific optical rotation ([α]), a quantifiable and verifiable property that is critical for confirming enantiopurity upon receipt. While specific rotation values for this exact compound are not consistently published in public sources, they are standard on a vendor's Certificate of Analysis and are used to differentiate it from the (S)-enantiomer and the racemate.

Chiral analysis Quality control Enantiopurity

Validated Application Scenarios for Procuring (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine


Asymmetric Hydrogenation Catalyst Development and Process Scale-Up

Industrial chemists and process engineers seeking to develop or optimize asymmetric hydrogenation of aryl ketones should procure the (R)-enantiomer. This compound is a validated component in commercial catalyst kits for this exact reaction, leveraging its unique ability to reverse chiral induction in ruthenium-based systems and function in non-protic solvents. Using the (R)-enantiomer ensures access to reproducible, high-selectivity catalytic systems that have been demonstrated in the literature .

Acetylcholinesterase (AChE) Inhibitor Lead Optimization

Medicinal chemists focusing on central nervous system targets, specifically AChE, should prioritize the (R)-enantiomer. Evidence from closely related chiral benzimidazole amine hybrids demonstrates that the (R)-configuration can yield up to a 3.7-fold improvement in inhibitory potency against AChE compared to the (S)-form [1]. Procuring this specific stereoisomer is essential for establishing accurate structure-activity relationships and identifying potent lead compounds for conditions like Alzheimer's disease.

Chiral Building Block for Enantioselective Synthesis

Organic chemists designing syntheses for complex chiral molecules should select the (R)-enantiomer for its utility as a chiral building block. Its bifunctional nature, combining a primary amine with a benzimidazole core, makes it a versatile intermediate. The (R)-configuration is crucial for inducing the desired stereochemistry in downstream products, and its well-defined physicochemical properties (melting point: 92-94°C ) aid in purification and characterization.

Pharmaceutical Intermediate for CNS-Targeted Drugs

Research groups developing new therapeutic agents targeting the central nervous system (CNS) should procure the (R)-enantiomer. It is specifically cited as a pharmaceutical intermediate for this class of drugs . Its hydrochloride salt form (CAS 1235643-62-5) offers improved water solubility, which is advantageous for formulation studies and biological assays, making it a more practical choice for downstream pharmaceutical development.

Quote Request

Request a Quote for (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.